

Application Note: Kinetic Profiling of Intracellular Cholesteryl Ester Metabolism Using Cholestatrienyl Oleate

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Compound of Interest

Compound Name: Cholestatrienyl oleate

CAS No.: 52664-12-7

Cat. No.: B1238523

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Introduction & Principle

The study of intracellular cholesterol trafficking—specifically the hydrolysis of Low-Density Lipoprotein (LDL)-derived cholesteryl esters—requires probes that mimic the biophysical properties of native lipids. While bulky fluorophores like NBD or BODIPY are commonly used, they often distort the sterol's partitioning behavior in membranes.

Cholestatrienyl oleate (CTL-Oleate) is a superior, "native-mimetic" probe. It consists of cholesta-5,7,9(11)-trien-3

-ol (a naturally fluorescent polyene sterol) esterified to oleic acid. Unlike extrinsic labels, the fluorophore is intrinsic to the sterol ring structure, allowing it to pack into lipoprotein cores and cellular membranes with high physiological fidelity.

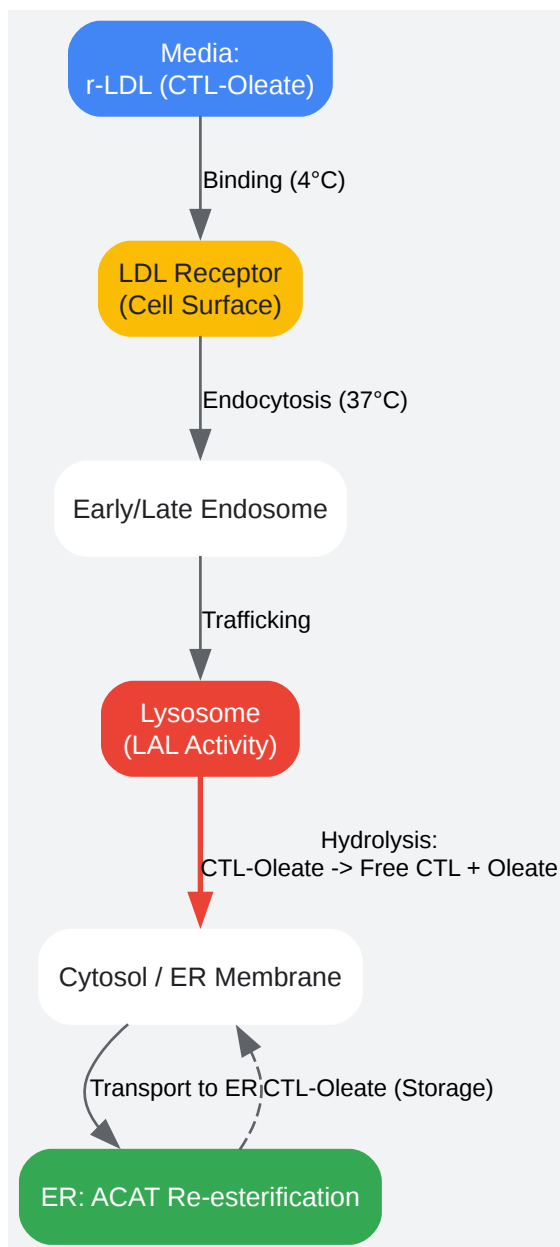
Core Application

This protocol details a Pulse-Chase Assay to quantify:

- Uptake: Endocytosis of LDL-bound cholesteryl esters.[1][2]
- Hydrolysis: Conversion of CTL-Oleate to free Cholestatrienol (CTL) by Lysosomal Acid Lipase (LAL).
- Re-esterification: Subsequent processing of free CTL by Acyl-CoA:Cholesterol Acyltransferase (ACAT) in the ER.

Mechanism of Action

The assay relies on the differential chromatographic mobility of the esterified probe (CTL-Oleate) versus the free sterol (CTL).



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Figure 1: The metabolic trajectory of **Cholestatrienyl Oleate**. The Pulse phase loads the Lysosome; the Chase phase measures the LAL-mediated release of free CTL.

Pre-Experimental Setup

Critical Reagent: Reconstituted LDL (r-LDL)

Do not add CTL-Oleate directly to cell culture media. It will precipitate or bind non-specifically to plastic. It must be incorporated into the core of LDL particles, replacing native cholesteryl

esters.

Protocol A: Preparation of r-LDL (Krieger Method)

Target Concentration: 1-2 mg protein/mL.

- Lyophilization: Aliquot 2 mg of native human LDL (in EDTA buffer) into a glass tube with 25 mg of starch (starch prevents protein denaturation). Lyophilize to dryness.
- Extraction: Add 5 mL of heptane (pre-chilled to -10°C) to the powder. Shake gently at -10°C for 1 hour. This extracts native neutral lipids (cholesteryl esters/triglycerides) but leaves the ApoB-100 protein and phospholipids intact.
- Reconstitution: Remove heptane. Add 5 mL of heptane containing 2 mg **Cholestatrienyl Oleate**. Incubate 1 hour at -10°C.
- Solubilization: Evaporate the heptane under nitrogen (keep cold). Dissolve the resulting powder in 2 mL of sterile buffer (10 mM Tricine, pH 8.4).
- Clarification: Centrifuge at 10,000 x g for 10 mins to remove starch. The supernatant is r-LDL.

Reagent Table

Component	Specification	Storage	Notes
CTL-Oleate	>98% Purity (HPLC)	-80°C, Dark, under Argon	Extremely light sensitive.
Native LDL	Human plasma derived	4°C (Do not freeze)	Use within 2 weeks of isolation.
Sandoz 58-035	ACAT Inhibitor	-20°C	Essential to prevent re-esterification during chase.
Solvents	HPLC Grade Hexane/Isopropanol	RT	For lipid extraction.

Pulse-Chase Protocol[1][4][5][6][7][8]

Cell Model: Human Skin Fibroblasts (HSF) or J774 Macrophages. Culture Format: 60mm dishes (approx.

cells).

Phase 1: The Pulse (Loading)[1]

- Starvation: Incubate cells for 18 hours in DMEM + 5% Lipoprotein-Deficient Serum (LPDS) to upregulate LDL receptors.
- Pulse: Replace media with DMEM + 5% LPDS containing 10-20 µg/mL r-LDL (CTL-Oleate).
- Incubation: Incubate at 37°C for 4 to 6 hours.
 - Note: This allows the r-LDL to bind LDLR, internalize, and accumulate in lysosomes.

Phase 2: The Chase (Metabolism)[1]

- Wash: Aspirate Pulse media. Wash cells 3x with chilled PBS containing 0.2% BSA (removes surface-bound LDL).
- Chase Media: Add warm DMEM + LPDS.
 - Experimental Arm: Add 2 µg/mL Sandoz 58-035 (ACAT inhibitor). This ensures that any free CTL appearing is solely from hydrolysis, preventing it from cycling back into esters.
- Time Points: Harvest cells at T = 0, 1, 2, 4, and 8 hours.

Phase 3: Extraction and Analysis

- Lysis: Wash cells with cold PBS. Scrape into 1 mL distilled water. Sonicate briefly (10 sec).
- Lipid Extraction (Bligh & Dyer):
 - Add 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex.
 - Add 1.25 mL Chloroform. Vortex.

- Add 1.25 mL Water. Vortex.
- Centrifuge (1000 x g, 5 min). Collect the lower organic phase.[3]
- Dry under Nitrogen.
- Separation (TLC or HPLC):
 - TLC: Silica Gel G plates. Solvent system: Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1).
 - HPLC: C18 Reverse Phase column. Mobile phase: Acetonitrile:Isopropanol (isocratic).
- Detection:
 - Excitation: 325 nm
 - Emission: 375 nm (monitor up to 420 nm).

Data Analysis & Visualization

Quantify the fluorescence intensity (or peak area) of the Ester Band (CTL-Oleate) and the Free Sterol Band (CTL).

Calculation of Hydrolysis:

Expected Results:

- T=0 (End of Pulse): >90% of fluorescence should be in the Ester fraction (Lysosomal pool).
- T=4h (Chase): Significant shift to Free CTL. In normal fibroblasts, hydrolysis is rapid ().
- Wolman Disease (LAL Deficient): Fluorescence remains trapped in the Ester fraction (>95%) throughout the chase.

Troubleshooting Guide

Observation	Root Cause	Solution
Low Signal	Photobleaching	Perform all extractions in low light/amber tubes.
No Uptake	Receptor downregulation	Ensure cells are starved in LPDS for >18h prior to pulse.
Precipitation	Unstable r-LDL	Ensure starch is fully removed during r-LDL prep; filter (0.45 µm) before adding to cells.
High Background	Surface binding	Include a "Heparin Wash" step (10 mg/mL heparin) before harvesting to strip surface LDL.

References

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